rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan
Description
rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan is a bicyclic organic compound featuring a fused cyclopentane-furan system with an iodomethyl substituent at the 6a position. The racemic (rac-) designation indicates a 1:1 mixture of enantiomers. This compound’s structure combines the rigidity of the bicyclic framework with the reactivity of the iodine atom, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications.
Properties
Molecular Formula |
C8H13IO |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2 |
InChI Key |
IBZHPRXRZOQPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCOC2(C1)CI |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and substitution reactions .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan can undergo various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of furan derivatives on various biological systems.
Medicine: Potential medicinal applications include the development of new drugs with antibacterial, antifungal, or antiviral properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Analysis
Commercial Availability
- Specialty suppliers like CymitQuimica and Enamine Ltd. offer structurally related cyclopenta[b]furan derivatives, though the target compound may require custom synthesis due to its niche applications .
Biological Activity
The compound rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan is a member of the furan family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cyclopentafuran structure and subsequent iodination. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds in the furan class often utilize palladium-catalyzed reactions and other methodologies for functionalization.
Antimicrobial Properties
Furan-based compounds have been reported to exhibit significant antimicrobial activity. A study highlighted that various substituted furan derivatives demonstrated efficacy against a range of bacteria and fungi. The introduction of iodine in this compound may enhance its antimicrobial properties due to the known effects of halogens in medicinal chemistry .
Anticancer Activity
Research indicates that furan derivatives possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The structural characteristics of this compound suggest potential interactions with cancer-related targets. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
Analgesic Effects
Furans have also been studied for their analgesic effects. Compounds derived from furan structures have been shown to modulate pain pathways, potentially providing therapeutic benefits for pain management . The specific biological activity of this compound in this regard remains to be fully elucidated.
Case Studies
- Antimicrobial Efficacy : A recent study tested various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting promising antimicrobial potential .
- Anticancer Activity : In vitro assays using human cancer cell lines revealed that furan derivatives could reduce cell viability by up to 70% at concentrations ranging from 10 to 50 µM. This highlights the potential for this compound as a lead compound for further development in cancer therapy .
Data Table: Biological Activities of Furan Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
